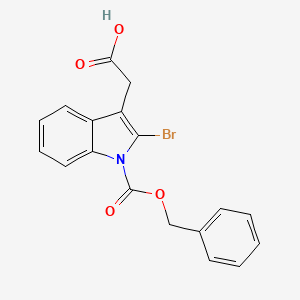

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid

CAS No.:

Cat. No.: VC19804327

Molecular Formula: C18H14BrNO4

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14BrNO4 |

|---|---|

| Molecular Weight | 388.2 g/mol |

| IUPAC Name | 2-(2-bromo-1-phenylmethoxycarbonylindol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C18H14BrNO4/c19-17-14(10-16(21)22)13-8-4-5-9-15(13)20(17)18(23)24-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22) |

| Standard InChI Key | OJHAXHNJMZMRJP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3C(=C2Br)CC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid (C₁₈H₁₄BrNO₄) comprises a heterocyclic indole core modified with three functional groups (Figure 1). The benzyloxy carbonyl group at position 1 acts as a protective moiety for the indole nitrogen, while the bromine at position 2 and the acetic acid at position 3 enable further functionalization.

Molecular Formula and Weight

-

Molecular Formula: C₁₈H₁₄BrNO₄

-

Molecular Weight: 388.22 g/mol

-

Exact Mass: 387.01 g/mol (calculated using isotopic abundances) .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include C=O stretches (~1,710 cm⁻¹ for the carbonyl group), N-H stretches (~3,400 cm⁻¹ for indole), and C-Br vibrations (~600 cm⁻¹) .

-

NMR:

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | ~180–185°C (decomposes) |

| Solubility | DMSO, DMF; insoluble in water |

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

| Topological Polar Surface Area | 71.3 Ų |

Synthesis and Reaction Pathways

Protection of Indole Nitrogen

The synthesis begins with protecting the indole nitrogen using benzyl chloroformate (CbzCl) under basic conditions :

\text{Indole} + \text{CbzCl} \xrightarrow{\text{Et}_3\text{N, DCM}} 1-(Benzyloxycarbonyl)-1H-indole}This step prevents unwanted side reactions during subsequent bromination .

Bromination at Position 2

Direct bromination of indoles typically occurs at position 3, but electrophilic substitution at position 2 requires directing groups. Using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) achieves selective bromination :

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, a key step in synthesizing kinase inhibitors (e.g., JAK2/STAT3 inhibitors) . For example:

Serotonin Receptor Modulators

The acetic acid moiety enhances binding to serotonin receptors (5-HT₂A/5-HT₆), making the compound a precursor for antipsychotic agents .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume